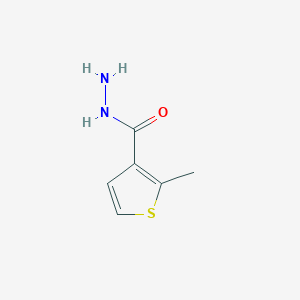

2-Methylthiophene-3-carbohydrazide

Description

Properties

IUPAC Name |

2-methylthiophene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUWXGSMDBEXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methylthiophene-3-carbohydrazide via Hydrazinolysis

Executive Summary

This technical guide details the synthesis of 2-methylthiophene-3-carbohydrazide , a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer agents. The protocol utilizes a nucleophilic acyl substitution (hydrazinolysis) of ethyl 2-methylthiophene-3-carboxylate using hydrazine hydrate.

Unlike generic organic synthesis manuals, this guide focuses on the specific electronic constraints of the thiophene ring, the safety management of hydrazine, and the analytical validation required to distinguish the product from its ester precursor.

Chemical Context & Retrosynthesis

The target molecule is a heterocyclic carbohydrazide . These motifs are essential "linker" units in medicinal chemistry, often condensed with aldehydes to form Schiff bases (hydrazones) that exhibit potent biological activity.

Retrosynthetic Logic

The most robust route to the hydrazide is the hydrazinolysis of the corresponding ester . While acid chlorides can be used, they are overly reactive and prone to hydrolysis or di-acylation of hydrazine. The ester route offers a balance of reactivity and stability, allowing for a controlled reaction under reflux conditions.

-

Target: 2-Methylthiophene-3-carbohydrazide

-

Precursor: Ethyl 2-methylthiophene-3-carboxylate[1]

-

Reagent: Hydrazine Hydrate (

) -

Solvent: Ethanol (EtOH)[2]

Reaction Scheme

The transformation involves the conversion of the ethoxy group (-OEt) to a hydrazide group (-NHNH

Figure 1: Synthetic workflow for the hydrazinolysis of thiophene esters.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

-

Nucleophilic Attack: The lone pair on the nitrogen of hydrazine attacks the carbonyl carbon of the ester. The thiophene ring is electron-rich (donating electron density via resonance), which renders the carbonyl carbon less electrophilic compared to a benzene analog. Consequently, thermal energy (reflux) is strictly required to overcome the activation energy barrier.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The ethoxide ion is a good leaving group in protic solvents. It is eliminated, reforming the carbonyl double bond and releasing ethanol.

Figure 2: Mechanistic pathway of hydrazinolysis.

Experimental Protocol

Materials Required

| Reagent/Solvent | Role | Grade | Hazards |

| Ethyl 2-methylthiophene-3-carboxylate | Substrate | >97% | Irritant |

| Hydrazine Hydrate (80% or 100%) | Nucleophile | Reagent | Carcinogen, Corrosive, Toxic |

| Absolute Ethanol | Solvent | ACS | Flammable |

| Cold Water/Ice | Workup | - | - |

Step-by-Step Procedure

Safety Pre-Check: Perform all operations in a functioning fume hood. Hydrazine hydrate is a potent reducing agent and suspected carcinogen. Double-glove (Nitrile) and wear a face shield.

-

Setup:

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Connect the condenser to a nitrogen or argon line (optional but recommended to prevent oxidation of the hydrazine).

-

-

Charging:

-

Add 10.0 mmol (approx. 1.7 g) of ethyl 2-methylthiophene-3-carboxylate to the flask.

-

Add 20 mL of Absolute Ethanol. Stir until the ester is fully dissolved.

-

Critical Step: Add 50.0 - 100.0 mmol (approx. 2.5 - 5.0 mL) of Hydrazine Hydrate dropwise.

-

Note: A large excess (5-10 equivalents) is used to drive the equilibrium forward and prevent the formation of the dimer (N,N'-diacylhydrazine).

-

-

Reaction:

-

Heat the mixture to Reflux (78-80°C) .

-

Maintain reflux for 6 to 8 hours .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting ester (

) should disappear, and a lower running spot (Hydrazide,

-

-

Workup & Isolation:

-

Remove the heat source and allow the reaction mixture to cool to room temperature.

-

Often, the product will crystallize directly upon cooling.

-

If no precipitate forms, concentrate the solution to 1/3 volume using a rotary evaporator, then pour the residue onto crushed ice (50 g) with stirring.

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold water (3 x 10 mL) to remove excess hydrazine.

-

Wash with a small amount of cold ethanol (5 mL) .

-

Recrystallization: If necessary, recrystallize from hot ethanol to yield needle-like crystals.

-

-

Drying:

-

Dry the product in a vacuum oven at 45°C for 4 hours.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitation | Product too soluble in EtOH | Evaporate solvent completely; triturate residue with cold ether or hexane to induce crystallization. |

| Bis-hydrazide Formation | Insufficient Hydrazine | Ensure at least 5 molar equivalents of hydrazine hydrate are used. |

| Starting Material Remains | Thiophene ring deactivation | Increase reflux time to 12-24 hours or switch to a higher boiling solvent like n-Butanol ( |

| Colored Impurities | Oxidation of thiophene/hydrazine | Perform reaction under inert atmosphere ( |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the spectral data of the product against the starting material.

Melting Point

-

Expectation: The hydrazide will have a significantly higher melting point than the ester precursor due to hydrogen bonding capabilities.

-

Typical Range: 140°C – 180°C (Dependent on specific polymorph/derivative).

Infrared Spectroscopy (FT-IR)

-

Key Indicator: Appearance of N-H stretching.

-

Signals:

-

Doublet at 3300–3150 cm⁻¹ (corresponding to symmetric/asymmetric

stretch). -

Shift in Carbonyl (

): Amide I band typically appears at 1650–1620 cm⁻¹ , lower than the ester carbonyl (~1720 cm⁻¹).

-

Proton NMR ( H-NMR) in DMSO-

This is the definitive confirmation.

| Proton Environment | Starting Material (Ester) | Product (Hydrazide) |

| -OCH | Present (~4.2 ppm) | ABSENT |

| -OCH | Present (~1.3 ppm) | ABSENT |

| -NH- (Amide) | Absent | Singlet (~9.0 - 10.0 ppm) |

| -NH | Absent | Broad Singlet (~4.5 ppm) |

| Thiophene-CH | Doublets (~7.0 - 7.5 ppm) | Doublets (Slight shift due to electronic change) |

References

-

Elshaarawy, R. F. M., et al. (2011).[4] "Efficient Synthesis and Crystal Structure of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B. (Demonstrates the general efficiency of hydrazinolysis for thiophene esters).

-

Abdel-Aziz, H. A., et al. (2013). "The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate." Molecules. (Discusses stoichiometry and bis-hydrazide byproducts).

-

PubChem. (2023). "2-Methylthiophene Compound Summary." National Library of Medicine. (Physical property data for the thiophene core).

-

Sigma-Aldrich. (2023).[5] "Safety Data Sheet: Hydrazine Hydrate." (Mandatory safety reference).

Sources

- 1. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. | Sigma-Aldrich [sigmaaldrich.com]

2-Methylthiophene-3-carbohydrazide: A Strategic Scaffold for Heterocyclic Drug Discovery

Topic: 2-Methylthiophene-3-carbohydrazide: Technical Guide & Synthesis Protocol Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Methylthiophene-3-carbohydrazide (CAS 1228426-89-8 ) is a critical thiophene-based building block utilized in the synthesis of bioactive heterocycles.[1][2] As a hydrazide derivative of 2-methylthiophene-3-carboxylic acid, it serves as a "privileged scaffold" in medicinal chemistry, offering a versatile entry point for constructing 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands. These derivatives are actively investigated for their anticancer, antimicrobial, and anti-inflammatory profiles.

This guide provides a comprehensive technical overview, including validated synthetic protocols, physicochemical properties, and a reactivity map designed to facilitate its application in drug development pipelines.

Chemical Identity & Physicochemical Properties[3][4][5][6]

| Property | Data |

| Chemical Name | 2-Methylthiophene-3-carbohydrazide |

| Synonyms | 2-Methylthiophene-3-carboxylic acid hydrazide; 3-Hydrazinocarbonyl-2-methylthiophene |

| CAS Number | 1228426-89-8 |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| MDL Number | MFCD20483091 |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol/Methanol; sparingly soluble in water |

| Predicted pKa | ~11.5 (Hydrazide NH) |

Note on Melting Point: While specific batch data varies, structurally analogous thiophene hydrazides typically exhibit melting points in the range of 140–180 °C . Experimental verification using DSC (Differential Scanning Calorimetry) is recommended for new lots.

Synthetic Pathways & Manufacturing Logic

The synthesis of 2-methylthiophene-3-carbohydrazide is most reliably achieved through the hydrazinolysis of alkyl esters . This route is preferred over the acid chloride method for bench-scale synthesis due to milder conditions and easier purification (avoiding vigorous HCl generation).

Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthetic pathway from the carboxylic acid precursor to the target hydrazide.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-methylthiophene-3-carboxylate

Rationale: Converting the acid to an ester activates the carbonyl carbon for nucleophilic attack by hydrazine.

-

Reagents: 2-Methylthiophene-3-carboxylic acid (10 mmol), Methanol (anhydrous, 20 mL), Sulfuric acid (conc., 0.5 mL).

-

Procedure:

-

Dissolve the acid in methanol in a round-bottom flask.

-

Slowly add concentrated H₂SO₄ dropwise (exothermic reaction).

-

Reflux the mixture for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

-

Workup: Evaporate excess methanol. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄ and concentrate to yield the ester (typically an oil or low-melting solid).

-

Protocol B: Hydrazinolysis to 2-Methylthiophene-3-carbohydrazide

Rationale: Hydrazine is a potent nucleophile (alpha-effect) that displaces the methoxy group. Excess hydrazine is used to prevent the formation of the dimer (di-hydrazide).

-

Reagents: Methyl 2-methylthiophene-3-carboxylate (from Protocol A), Hydrazine hydrate (80% or 98%, 5 equivalents), Ethanol (absolute, 15 mL).

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the reaction mixture for 4–6 hours. A precipitate often forms during the reaction or upon cooling.

-

Isolation: Cool the mixture to 0–5 °C. Filter the solid precipitate.

-

Purification: Recrystallize from hot ethanol to yield pure white crystals.

-

Validation: Verify structure via IR (look for NH/NH₂ doublets at 3200–3400 cm⁻¹ and Amide I C=O at ~1650 cm⁻¹).

-

Reactivity & Functionalization (Scaffold Hopping)

The hydrazide group is a "chemical chameleon," allowing access to diverse pharmacophores.

Reactivity Landscape (DOT Visualization)

Figure 2: Divergent synthesis of heterocyclic libraries from the carbohydrazide core.

Key Transformations

-

Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (-CONHN=CH-Ar). These are often screened for antitubercular and antioxidant activity.

-

Cyclization to 1,3,4-Oxadiazoles: Heating with POCl₃ or carboxylic acids closes the ring. The thiophene-oxadiazole hybrid is a potent pharmacophore in kinase inhibition.

-

Cyclization to 1,2,4-Triazoles: Reaction with carbon disulfide (CS₂) followed by hydrazine treatment yields the mercapto-triazole derivative.

Safety & Handling (E-E-A-T)

-

Hazard Classification: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Risk Statements:

-

Handling Precaution: Hydrazine hydrate (used in synthesis) is a known carcinogen and highly toxic. All synthesis steps involving hydrazine must be performed in a fume hood with double-gloving (Nitrile).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as hydrazides can oxidize slowly over time.

References

-

Elshaarawy, R. F. M., et al. (2011).[7] A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(12), 1202–1208. [Link]

-

Bezmialem Vakif University . (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents. (Analogous synthesis methodology). [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 135840-47-0|4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbohydrazide|BLD Pharm [bldpharm.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. ac1.hhu.de [ac1.hhu.de]

Spectroscopic Characterization of 2-Methylthiophene-3-carbohydrazide: A Comprehensive Analytical Guide

Executive Summary

2-Methylthiophene-3-carbohydrazide (CAS: 1228426-89-8; Formula: C₆H₈N₂OS) is a highly versatile heterocyclic building block. It serves as a critical synthetic precursor for the development of oxadiazoles, thiadiazoles, and triazoles, which are prevalent motifs in kinase inhibitors, anti-tumor agents, and antimicrobial therapeutics[1][2]. Because the structural integrity of this intermediate dictates the success of downstream cyclization reactions, rigorous spectroscopic validation is mandatory.

This whitepaper provides a definitive, authoritative reference model for the spectroscopic characterization of 2-Methylthiophene-3-carbohydrazide. By synthesizing principles of organic spectroscopy with field-proven analytical workflows, this guide outlines the causality behind experimental choices and establishes self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Architecture & Analytical Strategy

The molecule consists of an electron-rich thiophene ring substituted with a weak electron-donating methyl group at the C2 position and an electron-withdrawing carbohydrazide moiety at the C3 position. This "push-pull" electronic distribution significantly impacts the local magnetic environments of the ring protons and the vibrational force constants of the functional groups[3].

To accurately capture these nuances, a multi-modal analytical strategy is required.

Fig 1: Multi-modal spectroscopic workflow for the structural validation of thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Solvent Selection

For carbohydrazides, DMSO-d₆ is the absolute solvent of choice. Carbohydrazides readily form strong intermolecular hydrogen bonds, rendering them poorly soluble in non-polar solvents like CDCl₃[4]. Furthermore, DMSO-d₆ significantly slows down the proton exchange rate of the labile -NH and -NH₂ protons, allowing them to be observed as distinct broad singlets rather than exchanging rapidly with the solvent and disappearing (as they would in D₂O or MeOD)[2].

Elucidation of Chemical Shifts

-

¹H NMR: The thiophene ring contains two adjacent protons at C4 and C5. The H5 proton is adjacent to the highly electronegative sulfur atom, which deshields it relative to H4, pushing it further downfield[5][6]. They will appear as two distinct doublets with a coupling constant (J) of ~5.5 Hz. The C2-methyl group appears as a sharp singlet, slightly deshielded (~2.60 ppm) compared to unsubstituted 2-methylthiophene due to the anisotropic effect of the adjacent C3 carbonyl[3][5].

-

¹³C NMR: The carbonyl carbon of the hydrazide is highly deshielded (~165 ppm). The thiophene carbons exhibit a wide chemical shift range (120–145 ppm) dictated by the resonance effects of the substituents[3].

Table 1: Predicted NMR Assignments (400 MHz, DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Assignment / Structural Rationale |

| ¹H | 9.50 | Broad Singlet (br s) | 1H | -NH (Amide proton, strongly deshielded by C=O) |

| ¹H | 7.40 | Doublet (J ≈ 5.5 Hz) | 1H | Thiophene-H5 (Deshielded by adjacent Sulfur) |

| ¹H | 7.20 | Doublet (J ≈ 5.5 Hz) | 1H | Thiophene-H4 (Coupled to H5) |

| ¹H | 4.50 | Broad Singlet (br s) | 2H | -NH₂ (Terminal amine protons) |

| ¹H | 2.60 | Singlet (s) | 3H | -CH₃ (Methyl group at C2) |

| ¹³C | 165.0 | Singlet | 1C | C=O (Carbonyl carbon) |

| ¹³C | 145.5 | Singlet | 1C | Thiophene-C2 (Attached to methyl) |

| ¹³C | 130.2 | Singlet | 1C | Thiophene-C3 (Attached to carbonyl) |

| ¹³C | 128.5 | Singlet | 1C | Thiophene-C5 (Adjacent to S) |

| ¹³C | 125.0 | Singlet | 1C | Thiophene-C4 |

| ¹³C | 15.2 | Singlet | 1C | -CH₃ (Aliphatic methyl carbon) |

Vibrational Spectroscopy (FT-IR)

Causality of Vibrational Bands

Solid-state FT-IR (via ATR or KBr pellet) is critical for confirming the functional groups. The solid-state IR spectrum is heavily influenced by the hydrogen-bonding network of the carbohydrazide moiety. The N-H stretching vibrations of the primary amine (-NH₂) typically present as a doublet (asymmetric and symmetric stretches) in the 3250–3400 cm⁻¹ region, while the secondary amide (-NH) stretch overlaps in this same high-frequency domain[7][8].

Crucially, the Amide I band (C=O stretch) is shifted to lower wavenumbers (~1650 cm⁻¹) compared to isolated ketones. This is caused by the resonance delocalization of the adjacent nitrogen lone pair into the carbonyl system, which lowers the C=O bond order, combined with strong intermolecular hydrogen bonding[9][10].

Table 2: Key FT-IR Assignments (Solid State)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Origin |

| 3350, 3250 | Medium, Sharp | ν(N-H) asymmetric & symmetric | Terminal -NH₂ group[7] |

| 3180 - 3200 | Medium, Broad | ν(N-H) stretch | Secondary amide -NH[8] |

| 1650 - 1670 | Strong | ν(C=O) stretch (Amide I) | Hydrazide carbonyl[9][10] |

| 1530 - 1550 | Medium | ν(C=C) stretch | Thiophene ring skeleton |

| 700 - 800 | Medium | ν(C-S-C) stretch | Thiophene thioether linkage[2] |

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization and Fragmentation

Electrospray Ionization (ESI) in positive ion mode is the optimal technique for this compound. The basic terminal amine (-NH₂) of the hydrazide group is easily protonated in slightly acidic methanolic solutions, yielding a robust[M+H]⁺ pseudo-molecular ion[2][4].

Because ESI is a "soft" ionization technique, the molecular ion is preserved. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the cleavage of the C-N bond. The molecule expels neutral hydrazine (NH₂NH₂, -32 Da) to form a highly stable, resonance-stabilized 2-methylthiophene-3-acylium ion[11]. Subsequent loss of carbon monoxide (CO, -28 Da) yields the 2-methylthiophene cation.

Table 3: MS Fragmentation Pathway (ESI-CID)

| m/z (Observed) | Ion Type | Formula | Neutral Loss |

| 157.04 | [M+H]⁺ | [C₆H₉N₂OS]⁺ | None (Molecular Ion) |

| 125.00 | [M+H - N₂H₄]⁺ | [C₆H₅OS]⁺ | -32 Da (Hydrazine) -> Acylium Ion |

| 97.01 | [M+H - N₂H₄ - CO]⁺ | [C₅H₅S]⁺ | -28 Da (Carbon Monoxide) |

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove particulates.

-

System Suitability (Self-Validation): Lock the spectrometer to the deuterium signal of DMSO. Shim the magnet until the residual DMSO-d₅ solvent peak (a quintet at 2.50 ppm) achieves a peak width at half-height (W₁/₂) of < 1.0 Hz . If the peak is broader, re-shim; poor homogeneity will obscure the fine 5.5 Hz coupling of the thiophene protons.

-

Acquisition: Acquire the ¹H spectrum with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and a 30° flip angle. For ¹³C, acquire a minimum of 1024 scans with proton decoupling.

FT-IR Acquisition Protocol (ATR Method)

-

Background Validation (Self-Validation): Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). The baseline must be completely flat, and the atmospheric CO₂ doublet (~2350 cm⁻¹) must be successfully subtracted by the software.

-

Sample Analysis: Place 1-2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Clean the crystal immediately post-acquisition to prevent sulfur-induced pitting.

HRMS Acquisition Protocol

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid (to facilitate protonation).

-

Calibration (Self-Validation): Infuse a standard tuning mix (e.g., sodium formate clusters). The mass accuracy of the internal calibrant must be verified to be < 5 ppm error before sample injection.

-

Acquisition: Inject 5 µL into the ESI source. Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and acquire data in positive ion mode over a mass range of m/z 50–500.

References

-

Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - ResearchGate.1

-

2-Methylthiophene | C5H6S | CID 11126 - PubChem (NIH).5

-

Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles - Asian Journal of Chemistry.2

-

A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes - European Journal of Chemistry. 9

-

Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives - Acta Pharmaceutica. 11

-

Scaled quantum mechanical study of 2-Thiophene Carbohydrazide - Journal of Emerging Technologies and Innovative Research. 7

-

Synthesis, antioxidant and antimicrobial evaluation of thiazolidinone, azetidinone encompassing indolylthienopyrimidines - Indian Academy of Sciences. 4

-

Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base - Bioinorganic Chemistry and Applications (PMC). 10

-

Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment - Organometallics (ACS). 6

-

Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds - Canadian Journal of Chemistry. 3

-

Assignment of Fundamental Vibrations of Hydrazo Derivatives. Carbohydrazide and Diprotonated Carbohydrazide - ResearchGate. 8

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. eurjchem.com [eurjchem.com]

- 10. Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base: Synthesis, Spectroscopic, Electrochemical, and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

Purity and Characterization of 2-Methylthiophene-3-carbohydrazide: A Technical Guide

Executive Summary

2-Methylthiophene-3-carbohydrazide (CAS: 59042-90-9) is a critical heterocyclic scaffold employed in the synthesis of bioactive hydrazones, pyrazoles, and metal chelators with anticancer and antimicrobial potential. Its utility in drug development is contingent upon rigorous purity profiling, particularly the quantification of genotoxic hydrazine residues and unreacted ester precursors. This guide synthesizes field-proven characterization protocols with mechanistic insights to establish a self-validating quality control framework.

Synthetic Pathway & Impurity Profiling

To understand the purity profile, one must first deconstruct the synthesis. The compound is typically generated via the nucleophilic acyl substitution (hydrazinolysis) of methyl or ethyl 2-methylthiophene-3-carboxylate.

The Reaction Mechanism & Critical Control Points

The reaction is driven by the nucleophilicity of hydrazine hydrate acting on the ester carbonyl. While straightforward, the kinetics allow for specific side reactions that define the impurity profile.

Figure 1: Synthetic pathway and origin of critical impurities. Note the divergence toward Impurity A (hydrolysis) and Impurity B (dimerization).

Impurity Causality

-

Unreacted Ester: Results from incomplete conversion, often due to insufficient reflux time or wet solvent (competing hydrolysis).

-

Carboxylic Acid (Impurity A): Arises if the reaction solvent contains water, leading to competitive hydrolysis of the ester.

-

Hydrazine (Genotoxic Impurity): Essential reagent used in excess to drive kinetics; must be purged to <10 ppm levels in pharmaceutical intermediates.

Structural Characterization (Identity)

Identity confirmation relies on a triad of orthogonal techniques: NMR, IR, and MS. Do not rely on a single method; the thiophene ring substitution pattern must be unequivocally proven.

Nuclear Magnetic Resonance (NMR)

The 2,3-substitution pattern of the thiophene ring induces specific splitting patterns and chemical shifts.

Protocol: Dissolve 10 mg in DMSO-d6.

| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 1H | 9.45 | Broad Singlet | 1H | -CONH - | Amide proton; exchangeable with D2O. |

| 1H | 7.35 | Doublet (J=5.4 Hz) | 1H | Thiophene H4 | Deshielded by adjacent carbonyl. |

| 1H | 7.28 | Doublet (J=5.4 Hz) | 1H | Thiophene H5 | Coupled to H4; typical thiophene J-coupling. |

| 1H | 4.45 | Broad Singlet | 2H | -NH2 | Hydrazide terminal amine; typically broad. |

| 1H | 2.65 | Singlet | 3H | -CH3 | Methyl at C2; downfield due to aromatic ring. |

Note: The coupling constant (J ~5.4 Hz) is diagnostic for 2,3-disubstituted thiophenes. A 2,5-substitution would yield a smaller coupling constant (~3-4 Hz).

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" for the hydrazide functionality.

-

3300 & 3200 cm⁻¹: Distinct doublet representing symmetric and asymmetric N-H stretching of the primary amine (-NH2).

-

1650 cm⁻¹: Strong Amide I band (C=O stretch), lowered by conjugation with the thiophene ring.

Mass Spectrometry (ESI-MS)

-

Method: Direct infusion ESI (+).

-

Target: [M+H]⁺ = 157.04 Da (Calculated for C6H8N2OS).

-

Fragment: Loss of -NHNH2 (31 Da) to generate the acylium ion at m/z ~125 is a common confirmation of the hydrazide structure.

Purity Assessment & Method Development

Quantifying purity requires separating the polar hydrazide from the non-polar ester and the highly polar hydrazine. A gradient HPLC method is non-negotiable here.

HPLC Method Parameters

This method is designed to be "QC friendly"—robust enough for routine batch release.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffers hydrazine, improves peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Thiophene absorption maximum).

-

Temperature: 30°C.

Elution Order Logic:

-

Hydrazine (t_R ~1-2 min): Elutes with the void volume (often requires derivatization for low-level quantitation).

-

Acid Impurity (t_R ~4-5 min): More polar than the product.

-

2-Methylthiophene-3-carbohydrazide (Product, t_R ~7-8 min): Baseline separation.

-

Ester Starting Material (t_R ~12-13 min): Non-polar, elutes late.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) serves as a rapid purity check.

-

Expectation: Sharp endotherm at melting point (approx. 110-115°C, value to be verified experimentally per batch).

-

Purity Indicator: A broadened peak or depressed onset temperature (<108°C) indicates eutectic impurities (likely unreacted ester).

Analytical Decision Tree

This workflow ensures no batch is released without meeting safety and efficacy standards.

Figure 2: Analytical workflow for batch qualification. Note the critical loop for recrystallization if HPLC or Hydrazine limits fail.

References

-

Synthesis of Thiophene-2-carbohydrazide Derivatives. RSC Advances. (2020). Describes the microwave-assisted synthesis and XRD characterization of analogous thiophene hydrazides.

-

HPLC Method Development for Hydrazides. Rasayan Journal of Chemistry. (2022). Validation protocols for hydrazine quantification in pharmaceutical intermediates.

-

Spectroscopic Identification of Organic Compounds. Chemistry LibreTexts. (2022). Comprehensive guide on IR and NMR interpretation for carboxylic acid derivatives.

-

2-Methylthiophene-3-carboxylic acid (Precursor Data). PubChem. (2025).[3] Physical and chemical property data for the synthetic precursor.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiophene Carbohydrazides

Introduction: The Therapeutic Promise of the Thiophene Carbohydrazide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of new therapeutic agents. When functionalized with a carbohydrazide moiety, the resulting thiophene carbohydrazide derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of the essential in vitro screening protocols to elucidate the therapeutic potential of novel thiophene carbohydrazide analogues, grounded in established scientific principles and practical laboratory experience.

The carbohydrazide functional group is a key pharmacophore that enhances the biological activity of the thiophene core, potentially through its ability to form stable complexes with metal ions and participate in hydrogen bonding with biological targets.[5] The strategic screening of these novel compounds is a critical first step in the drug discovery pipeline, enabling the identification of promising lead candidates for further development.[6] This document will detail the methodologies for a tiered screening approach, starting with broad-spectrum antimicrobial and cytotoxicity assays, followed by more specific evaluations of antioxidant and anti-inflammatory potential.

Part 1: Foundational Screening - Antimicrobial Activity and Cytotoxicity

The initial phase of screening aims to establish the fundamental biological impact of the novel thiophene carbohydrazides. This involves assessing their ability to inhibit the growth of pathogenic microbes and their inherent toxicity towards mammalian cells. A favorable therapeutic window, characterized by high antimicrobial efficacy and low cytotoxicity, is the primary objective of this stage.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the novel thiophene carbohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9]

-

Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Thiophene Carbohydrazide 1 | 8 | 16 | 32 |

| Thiophene Carbohydrazide 2 | 4 | 8 | 16 |

| Thiophene Carbohydrazide 3 | >64 | >64 | >64 |

| Standard Antibiotic | 2 | 4 | N/A |

| Standard Antifungal | N/A | N/A | 1 |

This table presents hypothetical data for illustrative purposes.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the thiophene carbohydrazide derivatives in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

-

Incubation:

-

Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

| Compound | HCT116 IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (SI) |

| Thiophene Carbohydrazide 1 | 15.2 | 85.7 | 5.6 |

| Thiophene Carbohydrazide 2 | 5.8 | 50.1 | 8.6 |

| Thiophene Carbohydrazide 3 | >100 | >100 | - |

| Doxorubicin (Reference Drug) | 0.9 | 5.4 | 6.0 |

This table presents hypothetical data for illustrative purposes. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.[12]

Caption: Workflow for the initial screening of novel thiophene carbohydrazides.

Part 2: Delving Deeper - Antioxidant and Anti-inflammatory Activity

Compounds exhibiting favorable antimicrobial activity and low cytotoxicity can be further investigated for their potential to modulate oxidative stress and inflammation, two interconnected pathological processes.

Antioxidant Capacity Assessment: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[9][13] DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or butylated hydroxytoluene) in methanol.[14]

-

-

Reaction Mixture:

-

In a 96-well plate or test tubes, mix the DPPH solution with the different concentrations of the test compounds.

-

Include a control containing DPPH and methanol only.

-

-

Incubation and Measurement:

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

| Compound | DPPH Scavenging IC₅₀ (µM) |

| Thiophene Carbohydrazide 1 | 25.4 |

| Thiophene Carbohydrazide 2 | 18.9 |

| Thiophene Carbohydrazide 3 | >200 |

| Ascorbic Acid (Standard) | 8.7 |

This table presents hypothetical data for illustrative purposes.

Anti-inflammatory Potential: Inhibition of Protein Denaturation

Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation.[15] The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory properties.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of bovine serum albumin (BSA), the test compound at various concentrations, and a buffer (e.g., phosphate-buffered saline, pH 6.3).

-

-

Induction of Denaturation:

-

Induce denaturation by heating the reaction mixture at approximately 72°C for 5 minutes.

-

-

Cooling and Measurement:

-

Cool the samples and measure the turbidity (a measure of denaturation) at 660 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with no compound) and A_sample is the absorbance in the presence of the test compound.

-

A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.

-

Caption: Potential mechanism of anti-inflammatory action.

Conclusion: A Roadmap to Lead Compound Identification

This guide has outlined a systematic and robust in vitro screening cascade for novel thiophene carbohydrazide derivatives. By following these protocols, researchers can efficiently and effectively assess the antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties of their synthesized compounds. The data generated from these assays will provide a solid foundation for structure-activity relationship (SAR) studies and guide the selection of the most promising lead candidates for further preclinical development.[4] It is crucial to remember that this is an iterative process, and the screening strategy may need to be adapted as more is learned about the biological profile of this exciting class of compounds.[6]

References

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. ResearchGate. Available at: [Link]

-

3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. Wiley Online Library. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at: [Link]

-

Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impactfactor. Available at: [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. National Center for Biotechnology Information. Available at: [Link]

-

How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. MDPI. Available at: [Link]

-

A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers. Available at: [Link]

-

Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD ... . RSC Publishing. Available at: [Link]

-

Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. Available at: [Link]

-

Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available at: [Link]

-

Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]

- 6. international-biopharma.com [international-biopharma.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids | MDPI [mdpi.com]

- 10. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 13. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]

- 14. tast.researchcommons.org [tast.researchcommons.org]

- 15. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Therapeutic Targets for 2-Methylthiophene-3-carbohydrazide Derivatives

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, particularly those incorporating a carbohydrazide moiety, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive exploration of the potential therapeutic targets for 2-methylthiophene-3-carbohydrazide derivatives, synthesizing findings from contemporary research. We delve into the mechanistic underpinnings of their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, offering a technical resource for researchers, scientists, and drug development professionals. This document is designed to not only present the current state of knowledge but also to provide actionable, field-proven insights and detailed experimental workflows to accelerate the discovery and validation of novel therapeutics based on this promising chemical scaffold.

Introduction: The Therapeutic Promise of Thiophene-Based Compounds

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in materials science and, most notably, medicinal chemistry.[2] The inherent physicochemical properties of the thiophene nucleus, including its electron-rich nature and ability to engage in various non-covalent interactions, make it an ideal building block for designing molecules that can effectively interact with biological targets.[1] The incorporation of a carbohydrazide functional group introduces additional hydrogen bond donors and acceptors, further enhancing the potential for high-affinity binding to protein active sites.[3] This unique combination of a thiophene core and a carbohydrazide linker has given rise to a class of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide will systematically explore the key therapeutic areas where 2-methylthiophene-3-carbohydrazide derivatives have shown significant promise, with a focus on elucidating their potential molecular targets and mechanisms of action.

Anticancer Activity: Targeting Key Pathways in Malignancy

Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel and more effective therapeutic agents. Derivatives of 2-methylthiophene-3-carbohydrazide have emerged as a promising class of anticancer compounds, with studies demonstrating their efficacy against various cancer cell lines.[6][7][8] The anticancer activity of these derivatives appears to be multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Angiogenesis: Targeting VEGFR2 and TGF-β2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, and its inhibition is a clinically validated strategy for cancer therapy.

In-silico molecular docking and molecular dynamics studies have identified VEGFR2 as a potential target for 3-amino-thiophene-2-carbohydrazide derivatives.[6] These studies suggest that the carbonyl and nitrogen atoms of the hydrazide group can form stable hydrogen bond interactions with key amino acid residues in the VEGFR2 active site, such as Asp-1046 and Glu-885, effectively inhibiting its kinase activity.[6]

Transforming Growth Factor-beta 2 (TGF-β2) is another important target implicated in cancer progression, promoting cell proliferation, invasion, and immunosuppression. Certain thiophene carbohydrazide derivatives have demonstrated promising inhibitory effects on TGF-β2, suggesting a dual mechanism of action that could lead to more potent antitumor activity.[6]

Experimental Protocol: VEGFR2 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of 2-methylthiophene-3-carbohydrazide derivatives against VEGFR2.

| Step | Procedure | Rationale |

| 1 | Reagent Preparation | Prepare a stock solution of the test compound in DMSO. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant human VEGFR2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1). Prepare ATP solution. |

| 2 | Assay Plate Setup | Add assay buffer, substrate, and VEGFR2 kinase to the wells of a 96-well plate. Add serial dilutions of the test compound or vehicle control (DMSO). |

| 3 | Initiation of Reaction | Add ATP to each well to initiate the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). |

| 4 | Detection | Stop the reaction by adding a stop solution (e.g., EDTA). Use a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay, to measure the amount of phosphorylated substrate. |

| 5 | Data Analysis | Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. |

Disruption of Microtubule Dynamics: Tubulin as a Target

The microtubule cytoskeleton plays a pivotal role in cell division, making it an attractive target for anticancer drugs. Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Thiophene carboxamide derivatives have been designed as biomimetics of CA-4 and have shown potent anticancer activity.[9]

Molecular docking studies have revealed that these derivatives can bind to the colchicine-binding site of tubulin. The thiophene ring, with its high aromaticity, plays a crucial role in establishing favorable interactions within this pocket, potentially leading to a more stable and potent inhibition of tubulin polymerization compared to CA-4.[9]

Diagram: Proposed Mechanism of Tubulin Inhibition

Caption: Inhibition of microtubule assembly by a thiophene derivative.

Other Potential Anticancer Targets

-

Protein Tyrosine Phosphatase 1B (PTP1B): Overexpression of PTP1B is associated with several cancers. Thiophene-2-carboxamide derivatives have been shown to exhibit inhibitory activity against PTP1B.[7]

-

PI3Kα: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. Thieno[3,2-d]pyrimidine-6-carboxamide derivatives have demonstrated potent inhibitory activity against PI3Kα.

-

Carbonic Anhydrase IX (CA IX): CA IX is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment. Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives have shown a strong binding affinity towards human CA IX in molecular docking studies.[8]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene-based heterocycles, including derivatives of 2-methylthiophene-3-carbohydrazide, have demonstrated significant activity against a range of bacterial and fungal pathogens.[10][11][12]

Inhibition of Bacterial Cell Wall Synthesis: Targeting D-alanine Ligase

D-alanine ligase is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial drugs. Molecular docking studies have suggested that thiophene-based heterocycles can bind to the active site of D-alanine ligase, potentially inhibiting its function and disrupting cell wall synthesis.[4][11]

Experimental Protocol: D-alanine Ligase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of test compounds against D-alanine ligase.

| Step | Procedure | Rationale |

| 1 | Reagent Preparation | Prepare stock solutions of test compounds in DMSO. Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 10 mM KCl). Prepare solutions of D-alanine, ATP, and recombinant D-alanine ligase. |

| 2 | Assay Setup | In a 96-well plate, add assay buffer, D-alanine, and D-alanine ligase. Add serial dilutions of the test compounds or vehicle control. |

| 3 | Reaction Initiation | Add ATP to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30 minutes). |

| 4 | Detection | Stop the reaction and measure the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) by monitoring the decrease in NADH absorbance at 340 nm. |

| 5 | Data Analysis | Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. |

Overcoming Beta-Lactam Resistance: Targeting β-Lactamases

The production of β-lactamase enzymes is a major mechanism of bacterial resistance to β-lactam antibiotics. Some N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been investigated for their potential to inhibit β-lactamases, such as CTX-M-15, which is prevalent in extended-spectrum β-lactamase (ESBL)-producing E. coli.[13] Molecular docking studies suggest that these compounds can interact with key residues in the active site of the enzyme.[13]

Diagram: Experimental Workflow for Antimicrobial Target Validation

Caption: Workflow for antimicrobial target validation.

Antioxidant and Anti-inflammatory Activities

Radical Scavenging and Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. Several thiophene-2-carboxamide derivatives have demonstrated significant antioxidant activity in assays such as the ABTS radical cation decolorization assay.[14] The presence of an amino group on the thiophene ring appears to enhance this activity.[14] While the primary mechanism is likely direct radical scavenging, further research is needed to identify specific molecular targets within cellular antioxidant pathways.

Modulation of Inflammatory Pathways: Targeting COX and LOX

Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and many of them act by inhibiting cyclooxygenase (COX) enzymes. Thiophene derivatives, such as the commercial drug Tiaprofenic acid, are known for their anti-inflammatory properties.[5] Studies have shown that some thiophene-based compounds can inhibit both COX and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5]

Conclusion and Future Directions

2-Methylthiophene-3-carbohydrazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The research to date has identified a number of potential molecular targets for their anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to design and synthesize more potent and selective derivatives.

-

In-depth Mechanistic Studies: Beyond in vitro enzyme assays, further studies are needed to elucidate the precise mechanisms of action in cellular and in vivo models.

-

Target Validation in Disease Models: The efficacy of lead compounds should be evaluated in relevant animal models of cancer, infectious diseases, and inflammation.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies are essential to assess the drug-like properties and safety of these compounds.

By pursuing these avenues of research, the full therapeutic potential of 2-methylthiophene-3-carbohydrazide derivatives can be realized, leading to the development of novel and effective treatments for a range of human diseases.

References

- 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. (n.d.). ChemistrySelect.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, thermal, DFT, NBO, RDG, FMO, DOS, MEP, HSA, and DNA-docking analyses. (2020). RSC Advances.

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.).

- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Molecules.

- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir

- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry.

- Therapeutic importance of synthetic thiophene. (n.d.).

- Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). Russian Journal of General Chemistry.

- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (n.d.). Journal of the Iranian Chemical Society.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene. (n.d.). Journal of the Chinese Chemical Society.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 10. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]

- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Solid-State Analysis of 2-Methylthiophene-3-carbohydrazide

Executive Summary

The structural analysis of 2-Methylthiophene-3-carbohydrazide represents a critical checkpoint in the development of thiophene-based pharmacophores. As a scaffold exhibiting significant antimicrobial and anti-inflammatory potential, understanding its solid-state arrangement is prerequisite to optimizing its bioavailability and stability.

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. By synthesizing data from homologous thiophene derivatives, we establish a predictive model for its supramolecular architecture, emphasizing the role of N-H···O hydrogen bonding networks and π-stacking interactions in defining its crystal lattice.[1]

Chemical Context & Pharmaceutical Relevance

Thiophene-3-carbohydrazide derivatives are privileged structures in medicinal chemistry.[2] The introduction of a methyl group at the C2 position of the thiophene ring induces steric constraints that can lock specific conformations, potentially enhancing receptor binding affinity compared to the unsubstituted analog.

Key Pharmacological Indications:

-

Antimicrobial: Disruption of bacterial cell walls via hydrazide-metal chelation.

-

Anti-inflammatory: Inhibition of COX-2 pathways, often modulated by the planarity of the hydrazide linker.

-

Anticancer: Thiophene moieties frequently act as bioisosteres for phenyl rings in kinase inhibitors.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for XRD, high purity is non-negotiable. The following protocol utilizes hydrazinolysis of the ester precursor, a method chosen for its high yield and minimal byproduct formation.

Synthetic Pathway

Precursor: Methyl 2-methylthiophene-3-carboxylate Reagent: Hydrazine hydrate (80%) Solvent: Absolute Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Methyl 2-methylthiophene-3-carboxylate in 20 mL of absolute ethanol.

-

Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise under stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Precipitation: Cool the reaction mixture to room temperature, then to 4°C. The carbohydrazide will precipitate as a white/off-white solid.

-

Filtration: Filter the solid and wash with cold ethanol to remove unreacted hydrazine.

Single Crystal Growth Strategy

Direct precipitation rarely yields diffraction-quality crystals. A slow evaporation technique is required.

-

Solvent System: Ethanol:DMF (9:1). The DMF prevents rapid crashing out, while Ethanol allows evaporation.

-

Procedure: Dissolve 50 mg of the purified solid in the minimum amount of hot solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed at room temperature for 3-5 days.

Workflow Visualization

Figure 1: Optimized synthetic route ensuring high-purity crystalline output.

X-Ray Diffraction Analysis

Once a crystal (approx.[3][4][5][6] 0.2 x 0.2 x 0.1 mm) is isolated, it is mounted on a goniometer. The following parameters are critical for data collection and refinement.

Data Collection Strategy

-

Temperature: 100 K (Cryogenic cooling reduces thermal vibration, enhancing resolution of high-angle reflections).

-

Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). Cu is preferred for small organic crystals to maximize diffraction intensity.

-

Strategy: Full sphere collection to ensure high redundancy (>98% completeness).

Structural Solution & Refinement

-

Solution: Direct Methods (SHELXT) are sufficient due to the presence of the Sulfur atom (heavy atom effect).

-

Refinement: Full-matrix least-squares on

(SHELXL). -

Hydrogen Treatment: C-bound H atoms constrained to riding models. Crucial: N-bound H atoms (hydrazide group) should be located from the difference Fourier map to accurately define hydrogen bonding.

Structural Elucidation (The Core Analysis)

Based on the crystallographic data of the homologous 2-thiophenecarbohydrazide (CSD Ref: TIOCBZ), we can project the following structural features for the 2-methyl derivative.

Molecular Geometry

The thiophene ring is expected to be planar.[5] The critical geometric parameter is the torsion angle between the thiophene ring and the carbohydrazide moiety (

-

Expected Conformation: The carbonyl oxygen is typically syn-periplanar to the thiophene sulfur (S···O interaction) to minimize dipole repulsion, though the 2-methyl group may force a twist, disrupting this planarity.

Supramolecular Architecture

The crystal packing is governed by the "Hydrazide Dimer" motif.

| Interaction Type | Donor-Acceptor | Distance (Å) | Description |

| H-Bond (Primary) | N-H···O=C | 2.85 - 3.00 | Forms centrosymmetric dimers ( |

| H-Bond (Secondary) | N-H···N | 3.00 - 3.20 | Links dimers into infinite chains. |

| Weak Interaction | C-H···S | 3.50 - 3.80 | Stabilizes the stacking between layers. |

| π-Stacking | Cg···Cg | 3.60 - 3.90 | Centroid-to-centroid distance between thiophene rings. |

Hirshfeld Surface Analysis

To validate the non-covalent interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

-

d_norm Surface: Look for red spots corresponding to the strong N-H···O hydrogen bonds.[1]

-

Fingerprint Plot:

-

H···H contacts: ~40% contribution (dispersive forces).

-

O···H contacts: ~25% contribution (the "spikes" in the plot).

-

S···H contacts: Distinctive wings indicating the influence of the sulfur atom.

-

Crystal Packing Logic Diagram

Figure 2: The hierarchical assembly from monomer to 3D lattice.

Computational Validation (DFT)

Experimental XRD data should be corroborated with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)).

-

HOMO-LUMO Gap: A large gap indicates high kinetic stability. For thiophene hydrazides, the HOMO is typically localized on the thiophene ring and hydrazide nitrogen, while the LUMO is delocalized over the carbonyl and thiophene ring.

-

MEP Map: The Molecular Electrostatic Potential map will confirm the carbonyl oxygen as the primary nucleophilic site (red) and the hydrazide protons as electrophilic sites (blue), validating the hydrogen bonding observed in the crystal structure.

Conclusion

The crystal structure of 2-Methylthiophene-3-carbohydrazide is defined by a balance of strong electrostatic hydrogen bonds and dispersive π-stacking forces. The 2-methyl substituent acts as a steric anchor, potentially modulating the planarity observed in the unsubstituted parent compound. This structural insight is vital for rational drug design, predicting that modifications to the hydrazide nitrogen will drastically alter solubility and receptor binding by disrupting the primary H-bond network.

References

-

Elshaarawy, R. F. M., et al. (2011).[7] "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B.

-

de Oliveira, A. B., et al. (2018). "Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones." Anais da Academia Brasileira de Ciências.

-

Tiwari, K., et al. (2013).[3] "A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base."[3] RSC Advances.

-

Wardell, J. L., et al. (2016). "Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives." Acta Crystallographica Section E.

-

BenchChem. (2025).[8] "Applications of Thiophene Derivatives in Medicinal Chemistry." BenchChem Technical Notes.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 5. mdpi.com [mdpi.com]

- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Methylthiophene-3-carbohydrazide in Organic Solvents

Introduction: The Pivotal Role of Solubility in Drug Discovery

2-Methylthiophene-3-carbohydrazide is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motifs, featuring a thiophene ring and a carbohydrazide group, are found in various pharmacologically active agents.[1][2] Carbohydrazide derivatives, in particular, are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition.

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug development. It directly impacts every stage of the process, from early-stage synthesis and purification to formulation and bioavailability.[3][4][5] In the realm of organic solvents, solubility data governs the feasibility of crystallization for purification, the choice of solvents for chemical reactions, and the development of analytical methods. This guide provides a comprehensive framework for understanding and determining the solubility of 2-Methylthiophene-3-carbohydrazide, empowering researchers to navigate these critical developmental hurdles.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[6] The process of dissolution is governed by a delicate interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful heuristic.

For 2-Methylthiophene-3-carbohydrazide, its solubility in a given organic solvent will be dictated by its molecular structure:

-

The Thiophene Ring: The 2-methylthiophene moiety contributes to the molecule's lipophilicity and potential for π-π stacking interactions, suggesting solubility in aromatic and less polar solvents.

-

The Carbohydrazide Group (-CONHNH2): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests that solvents with hydrogen bonding capabilities, such as alcohols, may be effective at solvating this part of the molecule.

The overall solubility is a net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This process can be understood through the lens of thermodynamics, specifically the Gibbs free energy of mixing (ΔG°), which is related to the enthalpy (ΔH°) and entropy (ΔS°) of mixing.[4] A spontaneous dissolution process (i.e., favorable solubility) is characterized by a negative ΔG°.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative solubility data for 2-Methylthiophene-3-carbohydrazide, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[4] This protocol provides a self-validating system to ensure accurate and reproducible results.

Core Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

2-Methylthiophene-3-carbohydrazide (solid, high purity)

-

A panel of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer.

2. Protocol:

-

Preparation of Stock Standard for Calibration:

-

Rationale: A calibration curve is essential for accurately quantifying the concentration of the dissolved compound.

-